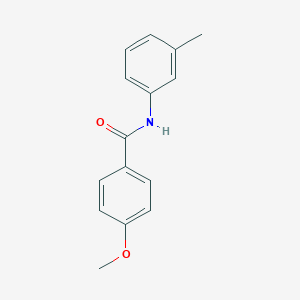

4-methoxy-N-(3-methylphenyl)benzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404059. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-11-4-3-5-13(10-11)16-15(17)12-6-8-14(18-2)9-7-12/h3-10H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEUHYAIQRIZIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323463 | |

| Record name | 4-methoxy-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7464-53-1 | |

| Record name | 4-Methoxy-N-(3-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-N-(3-methylphenyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methoxy-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-Methoxy-N-(3-methylphenyl)benzamide

[1]

Executive Summary

4-methoxy-N-(3-methylphenyl)benzamide (CAS: 7464-53-1), also known as 4-methoxy-N-m-tolylbenzamide , represents a privileged structural motif in medicinal chemistry.[1] As a lipophilic benzamide derivative, it serves as a critical intermediate and screening scaffold in the development of kinase inhibitors, antiviral agents (e.g., anti-HBV), and neurotransmitter transporter modulators (e.g., Choline Transporter CHT).[1]

This technical guide provides a rigorous analysis of its molecular weight, physicochemical properties, and a validated synthesis protocol.[1] It is designed for researchers requiring high-fidelity data for library construction and Structure-Activity Relationship (SAR) profiling.[1]

Physicochemical Specifications

Precise molecular weight determination is the cornerstone of quantitative analysis in drug development, influencing everything from molarity calculations in high-throughput screening (HTS) to mass spectrometry (MS) calibration.

Molecular Weight & Formula Analysis[1]

| Parameter | Value | Technical Note |

| Chemical Formula | C₁₅H₁₅NO₂ | Carbon (15), Hydrogen (15), Nitrogen (1), Oxygen (2) |

| Molecular Weight (Average) | 241.29 g/mol | Used for gravimetric preparation of stock solutions (e.g., 10 mM in DMSO). |

| Monoisotopic Mass | 241.1103 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification [M+H]⁺ = 242.1181. |

| CAS Number | 7464-53-1 | Unique identifier for database queries (SciFinder, PubChem).[1] |

| SMILES | COc1ccc(C(=O)Nc2cccc(C)c2)cc1 | Machine-readable string for cheminformatics.[2] |

Structural Properties (In Silico)

-

Lipophilicity (cLogP): ~3.6 (Predicted). Indicates high membrane permeability but requires DMSO for stock preparation.

-

H-Bond Donors (HBD): 1 (Amide NH).

-

H-Bond Acceptors (HBA): 2 (Amide Carbonyl, Methoxy Oxygen).

-

Rotatable Bonds: 4. Allows for conformational adaptability in protein binding pockets.

Synthesis Protocol: Schotten-Baumann Acylation[1]

Objective: Synthesize high-purity this compound via nucleophilic acyl substitution. Scale: 10 mmol (adaptable).

Reaction Logic

The synthesis utilizes a Schotten-Baumann conditions approach, coupling an acid chloride with an aniline derivative in the presence of a base to scavenge the generated HCl.[1]

Reagents:

-

Electrophile: 4-Methoxybenzoyl chloride (p-Anisoyl chloride) [MW: 170.59].[1]

-

Nucleophile: 3-Methylaniline (m-Toluidine) [MW: 107.15].[1]

-

Base: Triethylamine (TEA) or Pyridine.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) to ensure anhydrous conditions.

-

Nucleophile Solubilization: Add 3-methylaniline (1.07 g, 10 mmol) and Triethylamine (1.5 eq, 2.1 mL) to 20 mL of anhydrous DCM . Stir at 0°C (ice bath).

-

Acylation: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a new spot with lower Rf than the starting aniline.

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a white/off-white solid.

Synthesis Workflow Visualization

Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of the target benzamide.

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 10.0 ppm (s, 1H): Amide -NH - (Diagnostic singlet, disappears with D₂O shake).[1]

-

δ 7.95 ppm (d, 2H): Benzoyl ortho-protons (adjacent to C=O).

-

δ 7.05 ppm (d, 2H): Benzoyl meta-protons (adjacent to OMe).

-

δ 7.50–7.20 ppm (m, 4H): 3-Methylphenyl aromatic protons.

-

δ 3.84 ppm (s, 3H): Methoxy -OCH ₃.

-

δ 2.30 ppm (s, 3H): Methyl -CH ₃ (attached to aniline ring).

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (ESI+).

-

Expected Peak: m/z 242.1 [M+H]⁺.

-

Fragment Ions: Loss of methoxy group or cleavage at the amide bond may be observed at higher collision energies.

Biological Context & SAR Utility[1]

This compound is rarely a final drug but frequently serves as a hit or scaffold in high-throughput screening campaigns.[1] Its structural simplicity allows it to probe hydrophobic pockets in various protein targets.

Mechanistic Relevance[1][3]

-

Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]

-

Viral Targets: Derivatives of this scaffold (e.g., N-phenylbenzamides) have shown activity against Hepatitis B Virus (HBV) by modulating host factors like APOBEC3G [1].

-

Neurotransmission: Similar 4-methoxybenzamide derivatives have been identified as inhibitors of the High-Affinity Choline Transporter (CHT), validating the scaffold's ability to penetrate the CNS and modulate synaptic function [2].[1]

Scaffold Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic showing how the core benzamide scaffold is optimized for specific biological targets.

References

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Source: Drug Design, Development and Therapy (2020).[5] URL:[Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2015).[6] URL:[Link]

-

PubChem Compound Summary for CID 346037 (Related Analog: 4-methoxy-N-phenylbenzamide). Source: National Center for Biotechnology Information. URL:[Link]

Sources

- 1. 3940-75-8|3,4,5-Trimethoxy-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 2. N-(4-methoxyphenyl)benzamide [stenutz.eu]

- 3. 16034-40-5|4-Methoxy-N,N-diphenylbenzamide|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 4-Methoxy-N-(3-methylphenyl)benzamide

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-methoxy-N-(3-methylphenyl)benzamide , a structural motif frequently encountered in medicinal chemistry as a scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

The content is structured to serve researchers requiring reference data for structural elucidation, quality control, or synthetic validation.

Compound Name: this compound

Alternative Names:

Introduction & Structural Analysis

This molecule features a central amide bond linking two aromatic systems: an electron-rich 4-methoxyphenyl ring (p-anisoyl moiety) and a 3-methylphenyl ring (m-toluidine moiety). The electronic interplay between the electron-donating methoxy group and the amide linkage defines its spectral signature.

-

Electronic Environment: The methoxy group (

) exerts a strong mesomeric effect (+M) on the benzoyl ring, shielding the ortho protons (relative to the oxygen). -

Steric Considerations: The meta-methyl group on the N-phenyl ring introduces asymmetry, resulting in distinct chemical shifts for all protons on that ring.

Synthesis & Experimental Context

To understand the impurity profile in spectral data, one must recognize the synthetic origin. The standard preparation involves the Schotten-Baumann reaction or direct acylation.

Synthesis Workflow (Graphviz Visualization)

Figure 1: Standard synthetic pathway via acid chloride activation. Key impurities often include unreacted m-toluidine or hydrolyzed p-anisic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (

H NMR Analysis

The proton spectrum is characterized by two distinct aromatic systems and two singlet methyl signals.

| Proton Group | Multiplicity | Integration | Assignment Logic | |

| Amide NH | 7.60 - 7.80 | Broad Singlet | 1H | Deshielded by carbonyl anisotropy; shift is concentration/solvent dependent ( |

| Benzoyl H-2,6 | 7.82 - 7.85 | Doublet ( | 2H | Ortho to carbonyl; deshielded by the electron-withdrawing C=O group. Part of AA'BB' system.[1] |

| Tolyl H-2 | 7.50 | Singlet (broad) | 1H | Ortho to N and Methyl; typically the most shielded aromatic proton on this ring due to position between substituents. |

| Tolyl H-6 | 7.35 - 7.40 | Doublet | 1H | Ortho to N, Para to Methyl. |

| Tolyl H-5 | 7.22 | Triplet | 1H | Meta to both substituents. |

| Benzoyl H-3,5 | 6.95 - 6.98 | Doublet ( | 2H | Ortho to Methoxy; strongly shielded by electron donation (+M) from oxygen. |

| Tolyl H-4 | 6.92 - 6.95 | Doublet | 1H | Para to N; shielded relative to H-6. |

| Methoxy ( | 3.85 | Singlet | 3H | Characteristic sharp singlet for aryl methyl ether. |

| Tolyl Methyl ( | 2.36 | Singlet | 3H | Typical benzylic methyl shift. |

C NMR Analysis

The carbon spectrum confirms the amide backbone and substitution pattern.

-

Carbonyl (

): -

Aromatic C-O (Benzoyl C-4):

162.4 ppm (Deshielded by oxygen). -

Amide C-N (Tolyl C-1):

138.5 ppm. -

Aromatic C-H (Benzoyl):

129.0 (C-2,6), 113.8 (C-3,5). -

Aromatic C-H (Tolyl):

128.8, 125.4, 121.0, 117.5. -

Methoxy (

): -

Methyl (

):

Infrared (IR) Spectroscopy

IR data provides rapid confirmation of the functional group transformations, specifically the formation of the secondary amide.

| Frequency ( | Vibration Mode | Description |

| 3280 - 3320 | N-H Stretch | Medium intensity, typically sharp for secondary amides. |

| 1645 - 1655 | C=O Stretch (Amide I) | Strong band. Lower frequency than esters due to resonance delocalization with nitrogen. |

| 1530 - 1550 | N-H Bend (Amide II) | Characteristic "trans" amide band; coupling of N-H bending and C-N stretching. |

| 1250 | C-O Stretch (Aryl ether) | Strong asymmetric stretching of the |

| 820 - 840 | C-H Out-of-plane | Para-substituted ring signature (p-anisoyl). |

| 690, 780 | C-H Out-of-plane | Meta-substituted ring signature (m-tolyl). |

Mass Spectrometry (MS)

The fragmentation pattern is dictated by the stability of the acylium ion and the cleavage of the amide bond.

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

Fragmentation Pathway (Graphviz Visualization)

Figure 2: Primary fragmentation pathways. The base peak at m/z 135 is diagnostic for the p-anisoyl moiety.

-

Molecular Ion (

): m/z 241 (Significant intensity). -

Base Peak: m/z 135 (

, Acylium ion). -

Fragment: m/z 107 (

, Toluidine moiety). -

Fragment: m/z 77/92 (Aromatic ring degradation).

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for amide shift assignment rules).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for substituent chemical shifts in substituted benzenes).

- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).

-

Sigma-Aldrich. (2024). Product Specification: this compound. (Verifies commercial availability and nomenclature).

Sources

Therapeutic Targeting of Substituted Benzamides: From Epigenetics to Neuropharmacology

Executive Summary

The substituted benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through specific functionalization. Historically confined to neuropharmacology (dopamine/serotonin modulation), this scaffold has evolved into a cornerstone of modern oncology (HDAC inhibition) and metabolic therapeutics (glucokinase activation).

This technical guide analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and validation protocols for substituted benzamides. It is designed for drug discovery scientists requiring actionable insights into scaffold repurposing and assay development.

Part 1: Epigenetic Modulation (The Oncology Frontier)

Target: Histone Deacetylases (HDACs)

Unlike hydroxamic acids (e.g., SAHA) that act as pan-HDAC inhibitors, substituted benzamides (e.g., Entinostat/MS-275 , Chidamide ) exhibit distinct selectivity for Class I HDACs (specifically HDAC1, 2, and 3) .

Mechanism of Action: The benzamide moiety acts as a Zinc-Binding Group (ZBG). However, its kinetic profile differs significantly from hydroxamates:

-

Kinetics: Benzamides are often slow-binding, tight-binding inhibitors. They require a longer pre-incubation time to reach equilibrium.

-

Binding Mode: The 2-amino group of the benzamide (often an aniline derivative) coordinates with the catalytic

ion in the active site, while the phenyl ring occupies the hydrophobic channel. -

Biological Outcome: Inhibition leads to hyperacetylation of histones (H3, H4), inducing the expression of

, resulting in

Structure-Activity Relationship (SAR)[1]

-

The "Cap" Group: Determines isoform selectivity (surface recognition).

-

The Linker: An aromatic linker (often phenyl or pyridyl) provides the necessary rigidity, unlike the flexible alkyl chains of hydroxamates.

-

The ZBG: The ortho-amino benzamide is critical. Removal of the amino group or substitution with other moieties generally abolishes activity.

Part 2: Neuropharmacology (The Classical Domain)

Targets: Dopamine ( ) and Serotonin ( ) Receptors

Substituted benzamides (e.g., Sulpiride , Amisulpride , Metoclopramide ) are unique because they discriminate between limbic and striatal dopamine receptors, often leading to a lower incidence of extrapyramidal side effects (EPS).

Mechanistic Differentiation:

-

Amisulpride: Acts as an antagonist.[1] At low doses, it preferentially blocks presynaptic

autoreceptors (enhancing dopaminergic transmission).[1] At high doses, it blocks postsynaptic receptors (antipsychotic effect).[1] -

Metoclopramide: Combines

antagonism with

SAR Critical Points:

-

Orthosteric Stability: A hydrogen bond between the amide hydrogen and the methoxy group at the ortho position (2-position) creates a pseudo-ring structure, locking the molecule in a planar conformation essential for receptor binding.

-

Side Chain: The presence of a basic nitrogen (pyrrolidine or piperidine) connected via a methylene bridge is crucial for ionic interaction with the conserved aspartate residue in the GPCR transmembrane domain.

Part 3: Metabolic Regulation (Emerging Targets)

Target: Glucokinase (GK) Activation

Benzamide derivatives (e.g., YH-GKA ) act as Glucokinase Activators (GKAs) for Type 2 Diabetes.[2]

-

Mechanism: Allosteric activation.[3] These compounds bind to a hydrophobic pocket distinct from the glucose-binding site.

-

Effect: They increase the enzyme's affinity for glucose (lowering the

) and increase

Part 4: Technical Workflows & Protocols

Protocol A: Fluorometric HDAC Activity Assay

Use this protocol to screen benzamide libraries for Class I HDAC inhibition.

Principle: This assay utilizes an acetylated lysine substrate conjugated to a fluorophore (e.g., AMC or AFC). Deacetylation by HDAC sensitizes the substrate to a "Developer" enzyme (trypsin), which cleaves the lysine-fluorophore bond, generating a fluorescent signal.

Reagents:

-

Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

. -

Substrate: Fluorogenic Acetylated Lysine (e.g., Boc-Lys(Ac)-AMC).

-

Enzyme Source: HeLa Nuclear Extract or Recombinant HDAC1/3.

-

Developer: Trypsin solution (1 mg/mL).

-

Control: Trichostatin A (TSA) (1

).

Step-by-Step Methodology:

-

Preparation: Dilute benzamide test compounds in Assay Buffer (keep DMSO < 1%).

-

Incubation (Enzyme + Inhibitor):

-

Add 10

of Test Compound to a 96-well black plate. -

Add 40

of diluted HDAC Enzyme. -

Critical Step: Incubate for 30 minutes at 37°C . (Benzamides are slow-binding; omitting this step yields false negatives).

-

-

Reaction Initiation:

-

Add 10

of Substrate (Final conc. 20-50 -

Incubate for 30–60 minutes at 37°C.

-

-

Development:

-

Add 40

of Developer/Stop Solution (containing Trypsin and TSA to quench HDAC activity). -

Incubate for 15 minutes at Room Temperature.

-

-

Detection:

Protocol B: Membrane Preparation for Binding

Essential for validating neuropharmacological targets.

-

Tissue/Cell Lysis: Homogenize rat striatum or CHO-

cells in ice-cold Tris-HCl buffer (pH 7.4). -

Centrifugation: Spin at 40,000

for 20 mins at 4°C. Discard supernatant. -

Wash: Resuspend pellet in buffer and repeat centrifugation twice to remove endogenous dopamine.

-

Binding Assay: Incubate membrane prep (50

protein) with -

Filtration: Terminate via rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

Part 5: Visualization of Mechanisms & Workflows

Diagram 1: The Privileged Scaffold & Therapeutic Divergence

This diagram illustrates how specific substitutions on the benzamide core drive the molecule toward distinct therapeutic indications.

Caption: Divergent SAR pathways transforming the benzamide core into targeted therapeutics.

Diagram 2: Fluorometric HDAC Screening Workflow

A logical flow of the experimental protocol described in Section 4.1.

Caption: Step-by-step workflow for the Fluorometric HDAC Activity Assay.

Part 6: Data Summary & Comparative Analysis

Table 1: Comparative Pharmacology of Key Benzamides

| Compound | Primary Target | Mechanism | Key SAR Feature | Clinical Indication |

| Entinostat | HDAC 1, 3 | Competitive Inhibitor (Zn binding) | 2-amino group + Pyridyl linker | Breast Cancer (Trials) |

| Amisulpride | Antagonist (Pre/Post-synaptic) | N-ethyl-2-pyrrolidinyl side chain | Schizophrenia, Dysthymia | |

| Metoclopramide | Antagonist / Agonist | 2-methoxy-5-chloro substitution | Antiemetic, Gastroparesis | |

| YH-GKA | Glucokinase | Allosteric Activator | Thiazole-benzamide linkage | Type 2 Diabetes (Research) |

References

-

Entinostat Mechanism & Clinical Data

- Title: Entinostat: a promising treatment option for p

- Source: NIH / PMC.

-

URL:[Link]

-

Amisulpride & Neuropharmacology

-

Glucokinase Activators

-

HDAC Assay Protocols

-

Dopamine Receptor SAR

Sources

- 1. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An allosteric activator of glucokinase impairs the interaction of glucokinase and glucokinase regulatory protein and regulates glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.co.jp [abcam.co.jp]

- 5. mblbio.com [mblbio.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of YH-GKA, a novel benzamide glucokinase activator as therapeutic candidate for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.novusbio.com [resources.novusbio.com]

- 12. Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The development of dopamine D2-receptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzamide Scaffold: A Comprehensive Guide to the Discovery of Novel Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The benzamide moiety, a simple yet versatile structural motif, has proven to be a cornerstone in modern medicinal chemistry. Its ability to form critical hydrogen bonds and engage in various non-covalent interactions has established it as a "privileged scaffold," capable of binding to a diverse array of biological targets with high affinity and specificity.[1] This has culminated in the development of numerous blockbuster drugs targeting a wide range of diseases, particularly in oncology where protein kinases are frequently dysregulated. This in-depth technical guide provides a comprehensive overview of the discovery process for novel benzamide-based kinase inhibitors, from initial design considerations to preclinical evaluation, grounded in field-proven insights and methodologies.

The Rationale: Why Benzamides are Exceptional Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent a major class of drug targets. Their dysregulation is a hallmark of many cancers, making them a focal point for therapeutic intervention. Many benzamide derivatives function as potent ATP-competitive inhibitors of these kinases.[1] By occupying the ATP-binding pocket of the kinase domain, these compounds effectively block the phosphorylation of downstream substrates, thereby disrupting the aberrant signaling pathways that drive cell proliferation and survival.[1]

A prime example of a successful benzamide-based kinase inhibitor is Entrectinib , which targets Tropomyosin Receptor Kinases (Trk), ROS1, and ALK in solid tumors characterized by specific gene fusions.[1] The success of such molecules underscores the therapeutic potential of the benzamide scaffold.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental mechanism by which a benzamide-based inhibitor disrupts a dysregulated Receptor Tyrosine Kinase (RTK) signaling pathway, a common scenario in many cancers.

Caption: Generalized workflow for benzamide synthesis.

Biological Evaluation: From Benchtop to Preclinical Models

Once synthesized, the novel benzamide compounds undergo a battery of in vitro and in vivo assays to determine their efficacy and selectivity.

In Vitro Kinase Inhibition Assays: A crucial first step is to quantify the inhibitory activity of the compounds against the target kinase. This is typically achieved through assays that measure the phosphorylation of a substrate. Two common methods are Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo™ Kinase Assay.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using HTRF. [1]

-

Principle: The assay quantifies the phosphorylation of a biotinylated substrate peptide by the target kinase. An anti-phospho-specific antibody labeled with a Europium cryptate (donor) and streptavidin-XL665 (acceptor) are used for detection. Phosphorylation of the substrate brings the donor and acceptor into close proximity, generating a FRET signal. An inhibitor will prevent this, leading to a decrease in the signal. [1]* Materials:

-

Kinase enzyme (e.g., TrkA)

-

Biotinylated substrate peptide

-

ATP (Adenosine triphosphate)

-

Test benzamide compounds (serial dilutions in DMSO)

-

HTRF detection reagents

-

-

Procedure:

-

Dispense the test compounds at various concentrations into a 384-well plate.

-

Add the kinase enzyme and the biotinylated substrate peptide to each well.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time.

-

Stop the reaction and add the HTRF detection reagents.

-

Incubate to allow for antibody binding.

-

Measure the HTRF signal on a compatible plate reader.

-

Calculate the IC50 values from the dose-response curves.

-

Protocol 2: ADP-Glo™ Kinase Assay

This is another widely used method to determine kinase activity by measuring the amount of ADP produced during the kinase reaction. [2]

-

Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration. [2]* Procedure:

-

Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. [2] 2. Incubate the reaction at room temperature. [2] 3. Add the ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. [2] 4. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [2] 5. Measure the luminescence using a plate reader.

-

Determine the IC50 values from the dose-response curves.

-

Cell-Based Assays: Following the biochemical assays, promising compounds are evaluated in cell-based assays to assess their anti-proliferative activity and cellular mechanism of action. This often involves treating cancer cell lines with the compounds and measuring cell viability using methods like the MTT assay. For example, the anti-proliferative activity of 3-substituted benzamide derivatives was evaluated against the Bcr-Abl-positive leukemia cell line K562. [3] In Vivo Efficacy Studies: The most promising candidates from in vitro and cell-based assays are then advanced to in vivo studies using animal models, such as xenograft models in mice, to evaluate their anti-tumor activity and pharmacokinetic properties. [4]

Structure-Activity Relationship (SAR): The Key to Optimization

The systematic modification of the benzamide scaffold and the analysis of the resulting changes in biological activity form the basis of Structure-Activity Relationship (SAR) studies. This iterative process is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of the lead compounds.

For example, in the development of Bcr-Abl kinase inhibitors, it was found that 3-halogenated and 3-trifluoromethylated benzamide derivatives were highly potent. [3]In another study on EGFR tyrosine kinase inhibitors, the presence of a pyrimidine ring was found to be a critical structural requirement for high inhibitory activity. [5]The nature of substituents on the benzamide scaffold can significantly influence anticancer activity, as demonstrated in a study where a 2,6-dichloropurine moiety showed potent activity against leukemia cell lines, while a 2-chloro-6-methylpurine substituent led to a dramatic loss of activity. [2]

Data Presentation: SAR of Benzamide Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of selected 4-methylbenzamide derivatives, highlighting the impact of different substituents. [2]

| Compound ID | R Group on N-phenyl | R' Group (at 4-position) | K562 (leukemia) IC50 (µM) | HL-60 (leukemia) IC50 (µM) | OKP-GS (cervical) IC50 (µM) |

|---|---|---|---|---|---|

| 7 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.27 | 1.42 | 4.56 |

| 9 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2-chloro-6-methylpurine-9-yl | > 50 | > 50 | > 50 |

| 10 | 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl) | 2,6-dichloropurine-9-yl | 2.53 | 1.52 | 24.77 |

Data extracted from a study on 4-methylbenzamide derivatives as potential protein kinase inhibitors. [2]

Beyond ATP-Competitive Inhibition: The Rise of Allosteric Inhibitors

While the majority of benzamide-based kinase inhibitors are ATP-competitive, there is a growing interest in developing allosteric inhibitors. These molecules bind to a site on the kinase distinct from the ATP-binding pocket, often leading to higher selectivity and a lower likelihood of resistance. [4]For instance, N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A have been discovered. [4]These compounds were found to inhibit the interaction between Aurora-A and its activator TPX2, leading to destabilization of the kinase. [4]

Future Directions and Conclusion

The benzamide scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The ongoing exploration of this chemical space, coupled with advancements in computational drug design and a deeper understanding of kinase biology, promises the discovery of next-generation inhibitors with improved efficacy, selectivity, and safety profiles. The development of dual inhibitors, such as benzamide-based PI3K/HDAC dual inhibitors, represents an exciting new frontier in cancer therapy. [6]The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug developers to continue to innovate in this critical area of medicinal chemistry.

References

-

Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed. [Link]

-

Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors. PMC. [Link]

-

Discovery of N-benzylbenzamide-based allosteric inhibitors of Aurora kinase A. Expert Opinion on Drug Discovery. [Link]

-

Synthesis and biological evaluation of benzamides and benzamidines as selective inhibitors of VEGFR tyrosine kinases. PubMed. [Link]

-

Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science Publishers. [Link]

-

Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells. PubMed. [Link]

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). Taylor & Francis. [Link]

-

Substituted Benzamides from Anti-inflammatory and p38 Kinase Inhibitors to Antitubercular Activity: Design, Synthesis and Screening. Bentham Science. [Link]

-

Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant. ACS Publications. [Link]

-

Benzamide or N-hydroxybenzamide Kinase Inhibitors Derived from Doebner-Povarov Reaction. The Office of Technology Commercialization Online Licensing Store. [Link]

-

Design and synthesis of orally bioavailable benzimidazole reverse amides as pan RAF kinase inhibitors. OAK Open Access Archive. [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Taylor & Francis. [Link]

-

In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1). PubMed. [Link]

-

Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]

-

A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PMC. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of benzamide-based PI3K/HDAC dual inhibitors with marked pro-apoptosis activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Methoxy-N-(3-methylphenyl)benzamide

Topic: Content Type: In-Depth Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals[1][2]

Synthesis, Structural Characterization, and Pharmacophore Analysis[1][2]

Executive Summary

4-Methoxy-N-(3-methylphenyl)benzamide (CAS: 7464-53-1 ) represents a classic

This guide provides a rigorous technical breakdown of the compound, detailing a self-validating synthetic protocol, predicted spectroscopic signatures for characterization, and an analysis of its utility as a privileged substructure in drug design.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 4-Methoxy- |

| Common Synonyms | 4-Methoxy- |

| CAS Registry Number | 7464-53-1 |

| Molecular Formula | C |

| Molecular Weight | 241.29 g/mol |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~3.6 (Lipophilic) |

| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors |

Structural Significance

The molecule consists of two aromatic rings linked by an amide bond.[1] The 4-methoxy group acts as a hydrogen bond acceptor and electron donor, influencing the electronic properties of the benzoyl ring.[1] The 3-methyl group on the aniline ring provides steric bulk and lipophilicity, critical for fitting into hydrophobic pockets of target proteins (e.g., TRP channels).[1]

Synthetic Architecture

The most robust route to 4-methoxy-

Reaction Scheme (Graphviz)[1]

Figure 1: Mechanistic pathway for the amide coupling between an acid chloride and an aniline derivative.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for

Reagents:

-

Precursor B: 3-Methylaniline (

-Toluidine) (1.0 equiv)[1][2] -

Base: Triethylamine (Et

N) (1.2 equiv) or Pyridine[1] -

Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl

), dissolve 3-methylaniline (10 mmol) in anhydrous DCM (20 mL). -

Base Addition: Add Triethylamine (12 mmol). Cool the mixture to 0°C using an ice bath to control the exotherm.

-

Acylation: Add 4-methoxybenzoyl chloride (10 mmol) dropwise over 15 minutes. The solution may turn cloudy as the amine salt precipitates.[1]

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 3:1).[1]

-

Work-up:

-

Dilute the reaction mixture with DCM (30 mL).

-

Wash successively with 1M HCl (2 x 20 mL) to remove unreacted amine.

-

Wash with saturated NaHCO

(2 x 20 mL) to remove unreacted acid chloride (hydrolyzed to acid).[1] -

Wash with Brine (20 mL).

-

-

Isolation: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotavap). -

Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield the pure product as white crystals.[1]

Analytical Characterization

As specific spectral data for CAS 7464-53-1 is often proprietary in commercial catalogs, the following data is predicted based on the structural summation of its components and isomer literature [4, 9].

H NMR (400 MHz, DMSO- ) Prediction:

- 10.0 ppm (s, 1H): Amide -NH- proton (Deshielded, typically broad singlet).[1]

-

7.95 ppm (d,

- 7.50–7.60 ppm (m, 2H): Aniline aromatic protons (C2, C6 position).

- 7.20 ppm (t, 1H): Aniline aromatic proton (C5 position).

-

7.05 ppm (d,

- 6.90 ppm (d, 1H): Aniline aromatic proton (C4 position).

-

3.84 ppm (s, 3H): Methoxy group (-OCH

-

2.30 ppm (s, 3H): Methyl group on the aniline ring (-CH

IR Spectroscopy (ATR):

-

3300 cm

: N-H stretch (Amide).[1] -

1640–1650 cm

: C=O stretch (Amide I band). -

1510–1530 cm

: N-H bend (Amide II band).[1] -

1250 cm

: C-O-C asymmetric stretch (Aryl alkyl ether).[1]

Biological & Pharmacological Applications

While 4-methoxy-

Pharmacophore Mapping (Graphviz)[1]

Figure 2: Pharmacological and material science applications of the N-arylbenzamide scaffold.

TRPM8 Modulation

The

Agrochemical Fungicides

This molecule is structurally related to Mepronil (3'-isopropoxy-2-methylbenzanilide), a systemic fungicide.[1][2] The amide bond and the lipophilic aromatic rings are essential for inhibiting Succinate Dehydrogenase (SDH) in fungal respiratory chains. Researchers synthesize this specific derivative to test "linker" effects and electronic contributions of the methoxy group compared to the isopropoxy group found in commercial fungicides [3].[1]

References

-

Sigma-Aldrich. (n.d.).[1] this compound Product Sheet. Retrieved from [1][2]

-

PubChem. (2025).[3][4] Compound Summary for CID 2366824: N-[(4-methylphenyl)methoxy]benzamide (Isomer/Related).[1][2] Retrieved from [1]

-

GuideChem. (n.d.). Mepronil Chemical Database & Structure Activity. Retrieved from [1]

-

ChemicalBook. (n.d.). Synthesis of N-(4-methoxy-2-methyl-phenyl)benzamide (Isomer Protocol). Retrieved from [1]

-

Fisher Scientific. (n.d.). N-Ethyl-4-methoxy-N-(3-methylphenyl)benzamide Product Page. Retrieved from [1]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy-Substituted Benzamides. Retrieved from [1]

-

Royal Society of Chemistry. (2012). Supplementary Material: Synthesis of N-arylbenzamides. Retrieved from [1]

-

BLD Pharm. (n.d.). 4-Methoxy-N-(m-tolyl)benzamide Building Block. Retrieved from [1]

-

SciELO. (n.d.). Synthesis and biological activity of N-benzamide derivatives. Retrieved from [1]

Sources

- 1. 3940-75-8|3,4,5-Trimethoxy-N-phenylbenzamide|BLD Pharm [bldpharm.com]

- 2. 16034-40-5|4-Methoxy-N,N-diphenylbenzamide|BLD Pharm [bldpharm.com]

- 3. N-[(4-methylphenyl)methoxy]benzamide | C15H15NO2 | CID 2366824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide | C15H15NO3 | CID 17431667 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Toxicity Profile of 4-methoxy-N-(3-methylphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Unknowns in Preclinical Safety Assessment

In the landscape of drug discovery and chemical development, the initial assessment of a novel compound's safety and toxicity is a critical juncture. This guide addresses the toxicological profile of 4-methoxy-N-(3-methylphenyl)benzamide. It is imperative to state at the outset that, as of the date of this publication, specific, comprehensive toxicological studies on this compound are not publicly available. The absence of direct data necessitates a predictive and strategic approach to its safety evaluation.

This document, therefore, serves a dual purpose: first, to transparently acknowledge the current data gap, and second, to provide a robust, scientifically-grounded framework for a comprehensive toxicological evaluation. By leveraging data from structurally related compounds and adhering to internationally recognized testing guidelines, we can construct a logical and efficient pathway to characterize the safety profile of this compound. This guide is structured to empower researchers and drug development professionals to design and execute a thorough, self-validating preclinical safety program.

Section 1: Compound Overview and In Silico Toxicological Prediction

1.1. Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₅NO₂

-

Molecular Weight: 241.29 g/mol

-

Structure:

-

A central benzamide core.

-

A 4-methoxy substituent on the benzoyl ring.

-

A 3-methylphenyl (m-tolyl) group attached to the amide nitrogen.

-

1.2. Structural Analogs and Potential for Cross-Reactivity

The toxicological profile of a compound can often be inferred from structurally similar molecules. For this compound, we consider two key structural motifs: the benzamide group and the methoxy-substituted aromatic ring.

-

Benzamides: This class of compounds is diverse, with many exhibiting a range of biological activities. Some benzamides are known to cause skin and eye irritation[1][2].

-

Methoxy-substituted Aromatics: Certain methoxylated compounds have been investigated for potential toxicity. For instance, 4-methoxyphenol has demonstrated carcinogenic potential in animal studies[3]. While this does not directly implicate this compound, it highlights a structural alert that warrants investigation.

1.3. In Silico (Computational) Toxicity Prediction

Prior to initiating wet-lab experiments, computational models can provide valuable initial predictions of potential toxicities. These models utilize large datasets of known chemical structures and their associated toxicological endpoints.

| Toxicity Endpoint | Predicted Outcome (Hypothetical) | Confidence Level | Justification |

| Mutagenicity (Ames) | Negative | Medium | Based on common structural fragments in non-mutagenic compounds. |

| Carcinogenicity | Indeterminate | Low | Structural alerts (methoxy-aromatic) may be present, but overall structure is not a classic carcinogen. |

| Hepatotoxicity | Possible | Medium | Aromatic compounds can undergo metabolic activation in the liver. |

| Cardiotoxicity (hERG) | Low | High | Lacks common structural features associated with hERG channel blockade. |

| Skin Sensitization | Possible | Medium | Amide and aromatic functionalities can sometimes be associated with skin sensitization. |

Section 2: A Phased Approach to In Vitro Toxicological Evaluation

The initial phase of toxicological testing should focus on in vitro assays to rapidly assess potential liabilities and guide further studies. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing[4].

2.1. Workflow for In Vitro Toxicity Screening

Caption: Phased in vitro toxicology workflow.

2.2. Detailed Experimental Protocols

2.2.1. Cytotoxicity Assays

-

Objective: To determine the concentration at which the compound causes cell death.

-

Methodology:

-

Cell Lines: Utilize a panel of cell lines, such as HepG2 (human liver), HEK293 (human kidney), and a relevant cancer cell line if applicable.

-

Assays:

-

MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells as an indicator of cytotoxicity[5].

-

-

Procedure:

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

Perform MTT or LDH assays according to the manufacturer's instructions.

-

Calculate the EC50 (half-maximal effective concentration) value.

-

-

2.2.2. Genotoxicity Assays

-

Objective: To assess the potential of the compound to cause DNA damage or mutations.

-

Methodology:

-

Bacterial Reverse Mutation Test (Ames Test):

-

Principle: Uses strains of Salmonella typhimurium with mutations in the histidine synthesis pathway. A positive result is indicated by an increase in revertant colonies in the presence of the compound.

-

Procedure: Conducted with and without metabolic activation (S9 fraction) to mimic mammalian metabolism.

-

-

In Vitro Micronucleus Test:

-

Principle: Detects chromosomal damage by observing the formation of micronuclei in cultured mammalian cells (e.g., CHO, TK6)[5].

-

Procedure: Cells are treated with the compound, and micronuclei formation is assessed via microscopy or flow cytometry.

-

-

2.2.3. Cardiotoxicity Screening

-

Objective: To evaluate the potential for cardiac-related adverse effects, primarily through blockade of the hERG potassium channel, which can lead to QT prolongation.

-

Methodology:

-

hERG Patch Clamp Assay:

-

Principle: The gold standard for assessing hERG channel inhibition.

-

Procedure: Utilizes whole-cell patch-clamp electrophysiology on cells expressing the hERG channel to directly measure channel current inhibition by the compound.

-

-

Section 3: A Strategic Approach to In Vivo Toxicological Evaluation

Should the in vitro data suggest a favorable safety profile (i.e., low cytotoxicity, no genotoxicity, and no significant hERG inhibition), in vivo studies are warranted to understand the compound's effects in a whole organism[4][6]. These studies are essential for determining a safe starting dose for potential clinical trials[7].

3.1. Workflow for In Vivo Toxicity Assessment

Caption: Phased in vivo toxicology workflow.

3.2. Detailed Experimental Protocols

3.2.1. Acute Toxicity Study

-

Objective: To determine the short-term toxicity of a single high dose of the compound and to obtain an estimate of the lethal dose.

-

Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

-

Species: Typically rats or mice.

-

Procedure: A stepwise procedure with a small number of animals per step. The outcome of each step determines the dose for the next step.

-

Endpoints: Clinical signs of toxicity, body weight changes, and mortality are observed for up to 14 days.

-

3.2.2. Repeated-Dose Toxicity Study

-

Objective: To evaluate the toxic effects of the compound after repeated administration over a prolonged period (e.g., 28 or 90 days).

-

Methodology (Following OECD Guideline 407 or 408):

-

Species: Rodent (e.g., rat) and non-rodent (e.g., dog) species are typically used.

-

Procedure:

-

At least three dose levels (low, mid, high) and a control group.

-

Daily administration of the compound via the intended clinical route.

-

-

Endpoints:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Hematology and clinical chemistry at the end of the study.

-

Histopathology: Microscopic examination of a comprehensive list of organs and tissues.

-

-

| Parameter | Low Dose | Mid Dose | High Dose | Control |

| Clinical Signs | No observable effects | No observable effects | ||

| Body Weight Change | Normal | Normal | ||

| Hematology | Within normal limits | Within normal limits | ||

| Clinical Chemistry | Within normal limits | Within normal limits | ||

| Key Organ Weights | No significant changes | No significant changes | ||

| Histopathology | No treatment-related findings | No treatment-related findings |

3.2.3. Safety Pharmacology

-

Objective: To investigate the potential for adverse effects on major physiological systems (cardiovascular, central nervous, and respiratory).

-

Methodology:

-

Cardiovascular: Telemetered animals (e.g., dogs, non-human primates) are often used to monitor blood pressure, heart rate, and ECG.

-

Central Nervous System: A functional observational battery (FOB) in rodents is used to assess behavioral and neurological changes.

-

Respiratory: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume.

-

Section 4: Specialized Toxicology Studies

Based on the findings from the core battery of tests, or if there are specific concerns based on the compound's structure or intended use, specialized toxicology studies may be required.

4.1. Reproductive and Developmental Toxicity

-

Objective: To assess the potential for adverse effects on fertility and embryonic/fetal development.

-

Methodology (Following OECD Guidelines 414, 415, 416):

-

Fertility and Early Embryonic Development (Segment I): Dosing of males and females before and during mating.

-

Embryo-Fetal Development (Segment II): Dosing of pregnant females during organogenesis.

-

Prenatal and Postnatal Development (Segment III): Dosing of pregnant and lactating females.

-

4.2. Carcinogenicity

-

Objective: To evaluate the tumorigenic potential of the compound after long-term exposure.

-

Methodology (Following OECD Guideline 451):

-

Typically a two-year bioassay in two rodent species (e.g., rats and mice).

-

This is a resource-intensive study and is usually only conducted for compounds intended for chronic human use. The decision to proceed is based on the weight of evidence from genotoxicity studies and the duration of intended clinical use.

-

Section 5: Conclusion and Path Forward

The safety and toxicity profile of this compound is currently undefined by public data. This guide provides a comprehensive, logical, and tiered framework for its evaluation, beginning with in silico and in vitro methods to identify potential hazards efficiently, followed by targeted in vivo studies to understand its effects in a whole organism.

The proposed workflow is designed to be self-validating, with each phase of testing informing the next. By adhering to internationally recognized guidelines, such as those from the OECD, the data generated will be robust and suitable for regulatory submission. The ultimate goal is to build a comprehensive safety profile that enables a clear risk-benefit assessment for the continued development of this compound.

References

-

Guidelines for the Testing of Chemicals - OECD. Organisation for Economic Co-operation and Development. [Link]

-

Testing of chemicals - OECD. Organisation for Economic Co-operation and Development. [Link]

-

OECD Guidelines for the Testing of Chemicals - Wikipedia. Wikipedia. [Link]

-

News - OECD Publishes New and Revised Test Guidelines for Chemical Safety Assessment - GPC Gateway. GPC Gateway. [Link]

-

In vivo toxicology studies - Blog. Biobide. [Link]

-

The Crucial Role of preclinical toxicology studies in Drug Discovery. Broughton Toxicology. [Link]

-

In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia. [Link]

-

OECD Guidelines for the testing of chemicals and related documents - Norecopa. Norecopa. [Link]

-

Recent Progress of In Vitro Toxicity Assays in Drug Discovery - News-Medical. News-Medical.Net. [Link]

-

In vivo Toxicology | InterBioTox. InterBioTox. [Link]

-

In vivo Pharmacology - Altogen Labs. Altogen Labs. [Link]

-

In Vitro Toxicology Screening Services - Intertek. Intertek. [Link]

-

In Vitro Toxicology Testing - Charles River Laboratories. Charles River Laboratories. [Link]

-

In Vitro Toxicology Assays - TME Scientific. TME Scientific. [Link]

-

In Vitro Toxicology in Drug Development | Toxometris.ai. Toxometris. [Link]

-

Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed. PubMed. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. blog.biobide.com [blog.biobide.com]

- 5. In Vitro Toxicology Screening Services [intertek.com]

- 6. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 7. hoeford.com [hoeford.com]

A Comprehensive Technical Guide to the Solubility Profile of 4-methoxy-N-(3-methylphenyl)benzamide

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the solubility of 4-methoxy-N-(3-methylphenyl)benzamide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a foundational understanding of the molecule's physicochemical properties and details the rigorous experimental methodologies required to generate a reliable solubility profile. We present the theoretical underpinnings of its solubility based on molecular structure, outline the industry-standard Shake-Flask method for equilibrium solubility determination, and provide a robust protocol for quantification using High-Performance Liquid Chromatography (HPLC). This guide serves as a complete workflow for scientists tasked with characterizing this, or structurally similar, benzamide derivatives.

Introduction and Molecular Overview

This compound is a substituted aromatic amide. The benzamide functional group is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active compounds.[1][2] Understanding the solubility of this specific derivative is critical for any application, from designing solution-based reactions to formulating it as a potential therapeutic agent, where poor solubility can hinder bioavailability and lead to unreliable results in vitro.[3][4]

The structure of this compound features a central amide linkage, a methoxy-substituted benzoyl ring, and a methyl-substituted N-phenyl ring. This combination of polar, hydrogen-bond accepting groups (the amide carbonyl and methoxy ether) and significant nonpolar, hydrophobic regions (two aromatic rings) suggests a complex solubility profile. It is predicted to be poorly soluble in aqueous media but exhibit significant solubility in various organic solvents. This guide will provide the means to quantitatively determine this profile.

Physicochemical Properties and Theoretical Solubility Framework

A molecule's solubility is dictated by its structure and the resulting intermolecular forces it can form with a solvent.[5][6] The principle of "like dissolves like" provides the fundamental logic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7]

Molecular Structure Analysis:

-

Polar Moieties: The amide group (-CONH-) is polar and can act as a hydrogen bond acceptor at the carbonyl oxygen and a hydrogen bond donor at the N-H position.[8][9] The ether group (-OCH₃) is also a polar, hydrogen bond acceptor.[9] These groups will facilitate interactions with polar solvents.

-

Nonpolar Moieties: The two aromatic rings and the methyl group constitute a large, nonpolar hydrocarbon backbone. These regions will interact favorably with nonpolar solvents through London dispersion forces.[7]

Given the significant nonpolar character, the molecule is expected to be sparingly soluble in water. Its solubility in organic solvents will depend on the solvent's ability to effectively solvate both the polar functional groups and the nonpolar backbone.

Predicted Physicochemical Properties: While experimental data for this specific molecule is not readily available, we can estimate its properties based on structurally similar compounds and computational models. These parameters are crucial for predicting its behavior in various environments.

| Property | Predicted Value/Characteristic | Significance for Solubility |

| Molecular Formula | C₁₅H₁₅NO₂ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 241.29 g/mol | Larger molecules can sometimes be more difficult for solvent molecules to surround, potentially reducing solubility.[10] |

| LogP (Octanol/Water) | ~3.5 - 4.5 (Estimated) | A high positive LogP value indicates a preference for nonpolar (lipid-like) environments over polar (aqueous) ones, suggesting low water solubility. |

| Hydrogen Bond Donors | 1 (Amide N-H) | Ability to donate a hydrogen bond to an acceptor solvent (e.g., water, alcohols).[8] |

| Hydrogen Bond Acceptors | 2 (Amide C=O, Ether -O-) | Ability to accept hydrogen bonds from donor solvents.[9] |

| Acidity/Basicity (pKa) | Very Weak Base | Amides are generally considered neutral for practical purposes, with very weak basicity associated with the amide oxygen and extremely weak acidity at the N-H.[11] Solubility is unlikely to be significantly affected by pH changes in the physiological range. |

Solvent Classification and Expected Solubility:

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds.[12] Solubility in water is expected to be very low due to the large hydrophobic rings. Solubility should increase in alcohols like ethanol as the alkyl chain of the solvent can interact favorably with the nonpolar parts of the solute.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but do not donate hydrogen bonds.[12] They are effective at solvating polar functional groups. High solubility is anticipated in solvents like DMSO.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents interact primarily through London dispersion forces.[7] Good solubility is expected in aromatic solvents like toluene, which can engage in π-stacking with the solute's phenyl rings, and in chlorinated solvents like dichloromethane.

Caption: Logical relationship between solute properties and solvent classes.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible data, a rigorous experimental protocol is necessary. The Shake-Flask method is the gold-standard for determining thermodynamic equilibrium solubility.[13][14] This involves generating a saturated solution in the presence of excess solid solute and then quantifying the concentration of the dissolved compound.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This protocol describes the steps to determine the solubility of the title compound in a chosen solvent at a specific temperature.

A. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

B. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial. "Excess" means enough solid will remain undissolved at equilibrium, ensuring saturation. A general starting point is 5-10 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient duration, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[3][13]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the controlled temperature to allow the excess solid to settle. Carefully draw the supernatant (the saturated liquid layer) into a syringe.

-

Filtration: Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles. Discard the first portion of the filtrate to saturate the filter material and prevent analyte loss due to adsorption.

-

Dilution: Accurately dilute the clear, saturated filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A precise dilution factor is essential for accurate calculation.

-

Quantification: Analyze the diluted sample using a validated HPLC method as described in Protocol 2.

Caption: Workflow for the Shake-Flask equilibrium solubility protocol.

Protocol 2: Quantification by Reversed-Phase HPLC

This protocol outlines the development and use of an HPLC method for quantifying the concentration of this compound.

A. Instrumentation and Conditions:

-

HPLC System: A standard system with a binary pump, autosampler, column thermostat, and UV-Vis detector is required.[1]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[1]

-

Mobile Phase: A mixture of Acetonitrile (ACN) and Water is common for benzamide derivatives.[1][15] A starting gradient could be 50:50 (v/v) ACN:Water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λ-max), likely around 254 nm.[1]

-

Injection Volume: 10-20 µL.

B. Step-by-Step Procedure:

-

Stock Solution Preparation: Accurately weigh a known amount of the compound (e.g., 10 mg) and dissolve it in a volumetric flask (e.g., 10 mL) using the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working standard solutions with known concentrations that bracket the expected concentration of your diluted samples.[1]

-

Calibration Curve Construction: Inject each standard solution into the HPLC system and record the peak area from the chromatogram. Plot the peak area (y-axis) versus the concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desired for good linearity.

-

Sample Analysis: Inject the diluted filtrate from the Shake-Flask experiment (Protocol 1, Step 6).

-

Concentration Calculation: Use the peak area of the unknown sample and the equation from the calibration curve to calculate its concentration.

-

Concentration_diluted = (Peak_Area_sample - y_intercept) / slope

-

-

Final Solubility Calculation: Multiply the calculated concentration by the dilution factor used in Protocol 1, Step 6, to determine the final solubility of the compound in the original solvent. Report the result in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Caption: Workflow for quantification of solubility by HPLC.

Data Presentation and Influencing Factors

All experimentally determined solubility data should be compiled into a clear, organized table for easy comparison and interpretation.

Table 1: Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |

| Water | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar | Experimental Value | Calculated Value |

| Toluene | Nonpolar | Experimental Value | Calculated Value |

| Hexane | Nonpolar | Experimental Value | Calculated Value |

Key Factors Influencing Experimental Results:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[5][10] Therefore, precise temperature control during equilibration is paramount for reproducibility.

-

Purity: The purity of both the solute and the solvent can affect solubility measurements. Impurities can either increase or decrease observed solubility.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility.[5] It is important to characterize the solid form used in the experiment.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of the thermodynamic solubility.[13]

Conclusion

This guide has provided a comprehensive, scientifically grounded approach to characterizing the solubility of this compound. By integrating theoretical principles based on molecular structure with rigorous, step-by-step experimental protocols, researchers can generate a reliable and in-depth solubility profile. The detailed Shake-Flask and HPLC methodologies serve as a self-validating system to ensure data accuracy and reproducibility, which are essential for any subsequent research and development activities involving this compound.

References

- BenchChem. (2025). Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem.com.

- AP Chemistry. (n.d.). 3.10 Solubility. chem.libretexts.org.

- Szewczyk, B., et al. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. apteka.warszawa.pl.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. Caymanchem.com.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds. chem.ucalgary.ca.

- Al-khedairy, E. B. H. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Mustansiriyah University.

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Labclinics.com.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. openoregon.pressbooks.pub.

- Khan Academy. (n.d.). Solubility of organic compounds. Khan Academy.

- Clark, J. (2025, October 22). Solubility. chem.libretexts.org.

- AAT Bioquest. (2022, April 18). What factors affect solubility?.

- U.S. Environmental Protection Agency. (2025, October 15). 4-Methoxy-N-(4-methoxyphenyl)benzamide Properties. EPA CompTox Chemicals Dashboard.

- Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- National Center for Biotechnology Information. (n.d.). 4-methoxy-N-phenylbenzamide. PubChem.

- Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.net.

- Bionalytica. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Bianchetti, G., et al. (1996). Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics.

- SIELC Technologies. (2018, February 16). Separation of Benzamide on Newcrom R1 HPLC column. Sielc.com.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Sigmaaldrich.com.

- PraxiLabs. (n.d.). Test for amide | Amide group virtual detection. Praxilabs.com.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of amisulpride, a new benzamide derivative, in human plasma and urine by liquid-liquid extraction or solid-phase extraction in combination with high-performance liquid chromatography and fluorescence detection. application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. protocols.io [protocols.io]

- 5. Solubility factors when choosing a solvent [labclinics.com]

- 6. Khan Academy [khanacademy.org]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. al-kindipublisher.com [al-kindipublisher.com]

- 9. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. praxilabs.com [praxilabs.com]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

using 4-methoxy-N-(3-methylphenyl)benzamide in high-throughput screening

Executive Summary

This guide details the protocol for the high-throughput screening (HTS), hit confirmation, and orthogonal validation of 4-methoxy-N-(3-methylphenyl)benzamide (CAS: 7464-53-1). While this compound is often present in diversity libraries (e.g., AldrichCPR, broad-spectrum diversity sets), its structural motif—a benzamide core decorated with methoxy and methyl-phenyl groups—classifies it as a privileged scaffold for Transient Receptor Potential (TRP) channel modulation (specifically TRPM8 and TRPV1) and certain enzymatic targets (e.g., Tyrosinase, DHFR).

This document assumes the compound has been identified as a "hit" in a primary screen or is being evaluated as a structural analog for Lead Optimization. The protocols below focus on Calcium Flux Assays (primary screen) and Automated Electrophysiology (orthogonal validation), the gold standards for this compound class.

Chemical Profile & Handling

Before initiating HTS, the physicochemical limitations of the compound must be addressed to prevent false negatives (precipitation) or false positives (aggregation).

| Property | Specification | Critical HTS Consideration |

| Compound Name | This compound | Also known as N-(3-Tolyl)-p-anisamide. |

| CAS Number | 7464-53-1 | Verify identity against library manifest. |

| MW | 241.29 g/mol | Low MW fragment-like/lead-like space. |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilic. High risk of binding to plastic tips and plates. |

| Solubility | Low in aqueous buffer | Requires DMSO. Stock should be 10 mM in 100% DMSO. |

| Stability | Stable amide bond | Resistant to hydrolysis under standard assay conditions. |

Handling Protocol:

-

Stock Preparation: Dissolve solid powder to 10 mM in anhydrous DMSO. Vortex for 60 seconds. Sonicate for 5 minutes to ensure complete solubilization.

-

Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates to minimize plastic binding. Store at -20°C.

-

Intermediate Dilution: Do not dilute directly into aqueous buffer for the intermediate step. Perform serial dilutions in 100% DMSO, then transfer a small volume (e.g., 50 nL) to the assay plate to keep final DMSO concentration <1% (ideally 0.5%).

Primary HTS Protocol: Calcium Flux Assay (TRP Channel Focus)

Benzamides are classic antagonists for TRPM8 (the cold/menthol receptor). This protocol uses a fluorescent calcium indicator to measure the compound's ability to inhibit agonist-induced calcium influx.

Target: TRPM8 (HEK293 or CHO stable cell line). Assay Format: 384-well Fluorescence Plate Reader (e.g., FLIPR, FDSS). Detection: Fluo-4 AM or Calcium 6 dye.

Step-by-Step Workflow

-

Cell Plating (Day 1):

-

Harvest TRPM8-HEK293 cells using Accutase (avoid Trypsin to preserve surface receptors).

-

Resuspend in culture medium at 200,000 cells/mL.

-

Dispense 20 µL/well (4,000 cells) into a 384-well Poly-D-Lysine coated black/clear-bottom plate.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Dye Loading (Day 2):

-